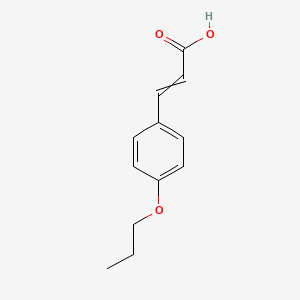

3-(4-Propoxyphenyl)acrylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-propoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYNDSOJMSGRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69033-81-4 | |

| Record name | 4-Propoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-(4-Propoxyphenyl)acrylic Acid: A Comprehensive Technical Guide for Advanced Chemical and Pharmacological Applications

Executive Summary

3-(4-Propoxyphenyl)acrylic acid, commonly referred to as 4-propoxycinnamic acid, is a highly versatile phenylpropanoid derivative. Characterized by a para-propoxy substitution on the aromatic ring conjugated with an acrylic acid moiety, this compound serves as a critical building block in both materials science and medicinal chemistry. This whitepaper provides an in-depth analysis of its physicochemical properties, details self-validating synthesis protocols, and explores its dual utility in developing photocrosslinkable polymers and novel pharmacological agents.

Physicochemical Profiling & Structural Dynamics

The structural integrity of 3-(4-propoxyphenyl)acrylic acid relies on the extended π -conjugation between the aromatic ring and the α,β -unsaturated carbonyl system. The addition of the lipophilic propoxy chain at the para position significantly alters its partition coefficient (LogP) and membrane permeability compared to unsubstituted cinnamic acid, making it highly relevant for intracellular drug targeting[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Analytical Significance |

| CAS Number | 69033-81-4 | Unique chemical identifier[2]. |

| Molecular Formula | C₁₂H₁₄O₃ | Base for stoichiometric calculations[2]. |

| Molecular Weight | 206.24 g/mol | Critical for molar equivalency in polymerization[2]. |

| Melting Point | 164–183°C | Broad range indicates potential polymorphism or E/Z isomer ratios; pure E-isomer typically melts near 168°C[2],[1]. |

| Boiling Point | 364.8°C (at 760 mmHg) | Indicates high thermal stability, suitable for high-temp melt polymerization[1]. |

| Density | 1.132 g/cm³ | Relevant for volumetric dosing in solvent-free reactions[1]. |

| LogP | 2.57 | Optimal lipophilicity for crossing biological membranes[1]. |

Synthesis Methodology & Self-Validating Protocols

To achieve high-purity (E)-3-(4-propoxyphenyl)acrylic acid, the Doebner modification of the Knoevenagel condensation is the industry standard. This protocol is designed as a self-validating system, ensuring that thermodynamic control dictates the stereochemical outcome.

Step-by-Step Synthesis Protocol

-

Reagent Assembly: Combine 4-propoxybenzaldehyde (1.0 molar equivalent) and malonic acid (1.5 molar equivalents) in a dry reaction vessel.

-

Catalysis & Solvation: Add a catalytic amount of piperidine (0.1 eq) and suspend the mixture in anhydrous pyridine.

-

Causality: Piperidine acts as a secondary amine base to deprotonate the active methylene of malonic acid, forming a nucleophilic enolate. Pyridine serves a dual purpose as a solvent and an auxiliary base, maintaining a homogenous reaction environment while buffering the system.

-

-

Condensation & Thermal Decarboxylation: Heat the mixture to 100–120°C under reflux for 3 to 4 hours.

-

Causality: The elevated temperature drives the dehydration of the initial aldol-type intermediate. More importantly, the thermal energy forces the decarboxylation of the resulting diacid. The reaction acts as a thermodynamic sink, exclusively favoring the trans (E) alkene due to the relief of steric hindrance between the bulky aryl group and the carboxylic acid.

-

-

Acidification & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into an ice-cold solution of 1M HCl, stirring vigorously until the pH drops below 2.

-

Causality: Acidification fully protonates the carboxylate salt. The loss of charge drastically reduces its aqueous solubility, forcing the rapid crystallization of the free acid.

-

-

Self-Validating Quality Control (QC): Filter the precipitate, wash with cold deionized water, and recrystallize from ethanol.

-

Validation: Confirm purity via Melting Point (target 164–168°C). Conduct ¹H-NMR spectroscopy; the presence of a characteristic doublet for the vinylic protons with a coupling constant of J ≈ 16 Hz definitively validates the exclusive formation of the E-isomer.

-

Caption: Workflow for the synthesis and self-validating quality control of 4-Propoxycinnamic acid.

Applications in Polymer Science & Biomaterials

In the dynamic field of polymer science, 4-propoxycinnamic acid is a highly valuable monomer for synthesizing advanced, stimuli-responsive biomaterials[3]. The cinnamate moiety allows for precise [2+2] cycloaddition upon UV exposure, creating photocrosslinkable networks utilized in targeted drug delivery and tissue engineering scaffolds.

Polymerization Workflow: Poly(alkylene 4-propoxycinnamate)

-

Esterification Setup: In a three-necked round-bottom flask, combine 4-propoxycinnamic acid (1 eq), 1,6-hexanediol (1.2 eq), and antimony trioxide catalyst (0.1 mol%)[3].

-

Azeotropic Distillation: Add a small volume of toluene and heat the mixture to 150°C under a continuous nitrogen stream[3].

-

Causality: Toluene forms an azeotrope with the water generated during esterification. By continuously distilling off this water, the reaction equilibrium is forcefully shifted toward polymer formation (Le Chatelier's principle), preventing hydrolytic degradation of the growing polymer chains[3].

-

-

Photocrosslinking: Cast the resulting polymer into films and expose to UV light ( λ > 260 nm).

-

Causality: UV irradiation excites the α,β -unsaturated double bonds, triggering an intermolecular [2+2] cycloaddition that crosslinks the polymer chains, significantly increasing the material's Young's Modulus and thermal stability.

-

Pharmacological Significance & Mechanistic Pathways

Beyond materials science, the structural motif of 4-propoxycinnamic acid is a potent pharmacophore.

Antimalarial Efficacy: Research has demonstrated that replacing the standard 3-phenylpropionyl moiety of certain lead antimalarial structures with a 4-propoxycinnamic acid residue results in a significant improvement in antimalarial activity[4].

-

Causality: The propoxy chain increases the lipophilicity of the molecule (LogP 2.57), enhancing its ability to permeate the lipid bilayers of Plasmodium-infected erythrocytes. Furthermore, cinnamic acid derivatives are known to inhibit the transport of monocarboxylates across mitochondrial membranes, starving the parasite of essential energy substrates[4].

Anti-inflammatory Potential: In-silico and computational studies utilizing Density Functional Theory (DFT) and molecular docking suggest that 4-propoxycinnamic acid possesses a high binding affinity for the cyclooxygenase (COX) pathway[5]. By inhibiting COX enzymes, the compound theoretically suppresses the synthesis of pro-inflammatory prostaglandins, marking it as a promising candidate for non-steroidal anti-inflammatory drug (NSAID) development[5].

Caption: Dual-pathway applications of 4-Propoxycinnamic acid in polymer science and pharmacology.

References

-

4-Propoxycinnamic Acid 97.0+%, TCI America 25 g | Buy Online - Fisher Scientific Source: fishersci.com URL:2

-

3-(4-propoxyphenyl)acrylic acid 69033-81-4 - Guidechem Source: guidechem.com URL:1

-

Benchmarking 4-Propoxycinnamic Acid: A Comparative Guide for Polymer Applications - Benchchem Source: benchchem.com URL:3

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research Source: jocpr.com URL:4

-

A Deep Dive into 4-Propoxycinnamic Acid: A Theoretical and Computational Perspective - Benchchem Source: benchchem.com URL:5

Sources

Physicochemical Characteristics and Analytical Profiling of 3-(4-Propoxyphenyl)acrylic Acid

Executive Summary

In the landscape of rational drug design and synthetic chemistry, cinnamic acid derivatives serve as highly versatile scaffolds. Among these, 3-(4-Propoxyphenyl)acrylic acid (commonly referred to as 4-propoxycinnamic acid) stands out due to its unique balance of lipophilicity and electronic delocalization. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a list of traits, but as a dynamic system where structural features directly dictate macroscopic behavior, solubility, and pharmacological efficacy. This whitepaper provides an authoritative, self-validating framework for synthesizing, characterizing, and applying 3-(4-Propoxyphenyl)acrylic acid in advanced research settings.

Molecular Identity & Quantitative Physicochemical Profile

The fundamental properties of 3-(4-Propoxyphenyl)acrylic acid govern its behavior in both synthetic matrices and biological assays. The para-propoxy substitution extends the electron-donating capability of the aromatic ring while significantly increasing the partition coefficient (LogP) compared to unsubstituted cinnamic acid.

| Property | Value / Description | Analytical Significance |

| IUPAC Name | (E)-3-(4-propoxyphenyl)prop-2-enoic acid | Defines the trans-geometry critical for receptor binding. |

| CAS Registry Number | 151539-67-2 (E-isomer) / 69033-81-4 | Essential for precise reagent sourcing and tracking . |

| Molecular Formula | C₁₂H₁₄O₃ | Base for mass spectrometry (MS) exact mass calculations. |

| Molecular Weight | 206.24 g/mol | Utilized for precise molarity calculations in dosing 1. |

| Melting Point | 168 °C | Primary indicator of crystalline lattice energy and purity . |

| Appearance | White to yellow crystalline powder | Visual baseline for oxidative degradation or impurities. |

| Solubility Profile | Soluble in EtOH, Acetone, DMSO; Insoluble in H₂O | Dictates the selection of mobile phases and assay vehicles 2. |

Structural Chemistry & Synthesis Workflow

The synthesis of 4-propoxycinnamic acid is classically achieved via the Knoevenagel condensation. As an application scientist, I do not merely execute this reaction; I engineer it to selectively yield the (E)-isomer.

Causality in Synthesis: We select malonic acid over alternative active methylene compounds because its dual carboxylic acid groups provide immense steric bulk during the intermediate transition state. We utilize a secondary amine base (like piperidine) because it efficiently forms an iminium ion intermediate with 4-propoxybenzaldehyde, lowering the activation energy for nucleophilic attack. Following the initial condensation, the application of heat drives a decarboxylation event. The strict geometric constraints during the elimination of CO₂ dictate that the bulky 4-propoxyphenyl group and the remaining carboxylic acid group orient antiperiplanar to each other, acting as a thermodynamic sink that exclusively yields the (E)-isomer 2.

Workflow for Knoevenagel condensation synthesis of 4-propoxycinnamic acid.

Self-Validating Analytical Characterization Protocols

A robust analytical protocol must be self-validating—meaning the system inherently flags its own errors. Below are the optimized methodologies for characterizing this compound.

Protocol A: Purity and Isomeric Profiling via RP-HPLC-PDA

Objective: To quantify the purity of the synthesized compound and confirm the absence of the (Z)-isomer.

-

Mobile Phase Preparation: Prepare an isocratic mixture of 60:40 Acetonitrile:Water containing 0.1% Trifluoroacetic Acid (TFA).

-

Causality: We use an isocratic profile because, for a single highly pure API precursor, it provides superior baseline stability compared to a gradient. The 0.1% TFA lowers the mobile phase pH (~2.0) well below the pKa of the acrylic acid moiety (pKa ~4.5). This fully protonates the molecule, preventing the peak tailing and split peaks that occur when a compound exists in a dynamic equilibrium of ionized and unionized states on the column.

-

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes.

-

Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) maintained at 30 °C. Flow rate: 1.0 mL/min.

-

Self-Validating Detection (PDA): Monitor absorbance at 275 nm.

-

Causality: The extended conjugation of the aromatic ring with the α,β-unsaturated carbonyl creates a strong chromophore at 275 nm. By using a Photodiode Array (PDA) detector, we extract the UV spectrum across the entire width of the peak. If the spectrum at the leading edge matches the trailing edge (Spectral Match Factor > 990), the system self-validates that the peak is homogeneous and not co-eluting with an unseen impurity.

-

Protocol B: Thermodynamic Purity via Melting Point

-

Calibration: Calibrate the melting point apparatus using a certified reference standard (e.g., Sulfanilamide, MP 164-166 °C) to ensure the thermocouple is accurate within the target range.

-

Execution: Load the dry, pulverized sample into a capillary tube (2-3 mm depth). Ramp the temperature rapidly to 155 °C, then reduce the ramp rate to exactly 1 °C/min.

-

Causality: A slow ramp rate near the expected 168 °C melting point prevents thermal lag between the heating block and the sample. A sharp melting range (≤ 1.5 °C) self-validates high crystalline purity, whereas a depressed or broadened range immediately indicates residual solvent or unreacted aldehyde.

-

Pharmacological Relevance & Mechanistic Pathways

Cinnamic acid analogues are heavily investigated for their broad-spectrum biological activities, including antioxidant, hepatoprotective, and antimicrobial effects 3. Specifically, 3-(4-Propoxyphenyl)acrylic acid serves as a critical building block for synthesizing N-phenyl-substituted cinnamanilides, which have demonstrated potent antimalarial activity against Plasmodium falciparum4.

The Role of the Propoxy Group: The addition of the propoxy chain at the para-position is not arbitrary. It significantly enhances the lipophilicity of the molecule. In antimalarial drug design, optimizing the partition coefficient is critical for ensuring the molecule can penetrate the lipid-rich membranes of infected erythrocytes 4. Furthermore, these derivatives exhibit potent anti-inflammatory properties by intercepting the NF-κB signaling cascade 2.

Potential inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Formulation & Solubility Considerations

Because 3-(4-Propoxyphenyl)acrylic acid is practically insoluble in water, its direct administration in aqueous in vitro or in vivo models is challenging.

Application Strategy: To overcome this, we formulate the acid as a sodium salt by titrating it with equimolar NaOH, or we utilize lipid-based nanocarriers or cyclodextrin inclusion complexes. Causality: This approach exploits the ionizable carboxylic acid moiety to achieve aqueous solvation, while leveraging the lipophilic propoxy tail for micellar integration or deep insertion into the hydrophobic cavity of cyclodextrins, ensuring the compound remains bioavailable without precipitating out of physiological media.

References

-

Insights into Antimalarial Activity of N-Phenyl-Substituted Cinnamanilides PMC (National Institutes of Health)[Link]

-

Synthetic methods and pharmacological potential of some cinnamic acid analogues Pharmaceutical Chemistry Journal [Link]

Sources

Comprehensive Technical Guide on 3-(4-Propoxyphenyl)acrylic Acid: Synthesis, Characterization, and Applications

Executive Summary

3-(4-Propoxyphenyl)acrylic acid—frequently referred to as 4-propoxycinnamic acid—is a highly versatile phenylpropanoid derivative. Characterized by a para-propoxy substitution on an aromatic ring coupled with an unsaturated carboxylic acid moiety, it serves as a critical intermediate in pharmaceutical development and advanced materials science[1]. This whitepaper provides a rigorous examination of its physicochemical properties, field-proven synthetic pathways, and downstream applications, designed specifically for researchers and process chemists.

Physicochemical Profiling

Understanding the fundamental molecular data is the first step in assay design and synthetic scale-up. The compound exists primarily as the (E)-isomer (trans) due to the thermodynamic stability afforded by the conjugated system.

Table 1: Molecular and Physicochemical Data

| Property | Value |

| Chemical Name | 3-(4-Propoxyphenyl)acrylic acid |

| Common Synonyms | 4-Propoxycinnamic acid; (E)-3-(4-Propoxyphenyl)acrylic acid |

| CAS Number (General) | 69033-81-4[2] |

| CAS Number ((E)-Isomer) | 151539-67-2 |

| Molecular Weight | 206.24 g/mol [2] |

| Molecular Formula | C₁₂H₁₄O₃[2] |

Core Synthetic Methodology: The Knoevenagel Condensation

While cinnamic acid derivatives can be synthesized via the Perkin reaction, the Knoevenagel condensation is the industry standard for 3-(4-Propoxyphenyl)acrylic acid due to its milder reaction conditions, superior yield, and scalability[3][4].

Mechanistic Causality & Experimental Design

As an application scientist, it is crucial to understand why specific reagents are chosen rather than merely following a recipe:

-

Catalyst Selection (Piperidine): A weak secondary amine like piperidine is deployed to selectively deprotonate the active methylene of malonic acid. Strong bases (e.g., NaOH) are strictly avoided because they can trigger unwanted aldol self-condensation or Cannizzaro-type disproportionation of the starting aldehyde[3][4].

-

Solvent System (Pyridine): Pyridine acts as a dual-purpose reagent. It is an excellent solvent for the reactants and acts as an auxiliary base that facilitates the crucial decarboxylation step following the initial condensation, driving the stereoselective formation of the (E) double bond[3][4].

-

Quenching Mechanism (HCl): Pouring the completed reaction into cold hydrochloric acid (HCl) ensures the complete protonation of the intermediate cinnamate salt. This forces the precipitation of the free, insoluble 3-(4-Propoxyphenyl)acrylic acid, allowing for easy mechanical isolation[3].

Step-by-Step Synthesis Protocol

-

Initialization: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-propoxybenzaldehyde and 1.2–1.5 equivalents of malonic acid in 3 volumes of pyridine[3][4].

-

Catalysis: Add a catalytic amount of piperidine (0.1 equivalents) to the stirring solution[3][4].

-

Thermal Activation: Heat the mixture to reflux (90–100°C) and maintain for 2 to 4 hours[3][4]. Self-Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) to ensure the complete consumption of the aldehyde starting material.

-

Quenching & Precipitation: Cool the mixture to room temperature. Slowly pour the solution into a vigorously stirred beaker containing crushed ice and 10% concentrated HCl[3][4].

-

Isolation: Collect the precipitated crude product via vacuum filtration and wash thoroughly with cold deionized water to remove residual pyridine and water-soluble malonic acid[3].

Workflow for the Knoevenagel synthesis of 3-(4-Propoxyphenyl)acrylic acid.

Purification & Analytical Validation

Crude products from Knoevenagel condensations often contain unreacted 4-propoxybenzaldehyde (neutral) or residual malonic acid (acidic)[5]. To guarantee trustworthiness in your assay, the purification protocol must act as a self-validating system .

Acid-Base Extraction Protocol

This technique leverages the ionizable nature of the carboxylic acid to chemically separate it from neutral impurities[5].

-

Dissolution: Dissolve the crude solid in an organic solvent (e.g., ethyl acetate)[5].

-

Phase Separation: Extract with an aqueous base (e.g., saturated sodium bicarbonate). The target 3-(4-Propoxyphenyl)acrylic acid deprotonates and transitions to the aqueous layer as a water-soluble carboxylate salt. Unreacted 4-propoxybenzaldehyde and non-polar byproducts remain trapped in the organic layer[5].

-

Recovery: Separate the aqueous layer and slowly acidify it with HCl until the purified free acid precipitates[5].

-

Polishing: Filter, dry, and perform a final recrystallization from a hot ethanol/water mixture to achieve >98% purity[3][5].

Applications in Drug Development and Materials Science

-

Pharmaceutical Intermediates: Cinnamic acid derivatives are heavily utilized in medicinal chemistry. The phenylpropanoid backbone offers a versatile scaffold for synthesizing molecules with antioxidant, anti-inflammatory, and antimicrobial properties[1]. The addition of the lipophilic propoxy chain enhances cellular membrane permeability compared to the parent cinnamic acid, making it an excellent candidate for oral drug formulations.

-

Advanced Materials: Beyond biology, the rigid, conjugated backbone of 4-propoxycinnamic acid makes it a highly sought-after precursor for synthesizing liquid crystalline polymers and photo-responsive materials.

References

Sources

Comprehensive Synthesis and Mechanistic Evaluation of (2E)-3-(4-Propoxyphenyl)-2-Propenoic Acid

Executive Summary & Pharmacological Significance

(2E)-3-(4-propoxyphenyl)-2-propenoic acid, universally recognized as trans-4-propoxycinnamic acid, is a highly valued intermediate in medicinal chemistry and drug development. Cinnamic acid derivatives (CADs) are widely recognized for their diverse biological activities, serving as crucial building blocks in the design of antimalarial conjugates, such as primaquine-cinnamic acid hybrids (1)[1]. The introduction of a para-propoxy substitution on the phenyl ring significantly enhances the compound's lipophilicity. This structural modification is a critical parameter for improving transport across erythrocyte and mitochondrial membranes in Plasmodium-infected cells, directly amplifying the molecule's pharmacological efficacy (2)[2].

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of (2E)-3-(4-propoxyphenyl)-2-propenoic acid is achieved via a robust, two-step linear sequence: a Williamson Ether Synthesis followed by a Knoevenagel-Doebner Condensation.

Why the Knoevenagel-Doebner Modification?

While the Perkin reaction (using acetic anhydride and sodium acetate) is a classical method for cinnamic acid synthesis, it inherently suffers from significant drawbacks, including the formation of unwanted side products due to base-catalyzed degradation of aldehydes under harsh thermal conditions (2)[2]. The Knoevenagel-Doebner condensation offers a superior, high-yield alternative. By utilizing malonic acid in the presence of a weak base (pyridine) and a secondary amine catalyst (piperidine), the reaction proceeds under milder conditions and achieves near-exclusive (E)-stereoselectivity through a thermodynamically driven decarboxylation step (3)[3].

Caption: Two-step synthetic workflow for (2E)-3-(4-propoxyphenyl)-2-propenoic acid.

Experimental Protocols & Self-Validating Systems

Step 1: Williamson Ether Synthesis of 4-Propoxybenzaldehyde

Causality & Design: The formation of the ether linkage relies on the SN2 nucleophilic substitution of 1-bromopropane by a phenoxide ion. 4-Hydroxybenzaldehyde is deprotonated using potassium carbonate (K₂CO₃). The use of N,N-Dimethylformamide (DMF) as a polar aprotic solvent is deliberate; it solvates the potassium cation effectively, leaving the phenoxide anion highly nucleophilic. The addition of potassium iodide (KI) serves as a catalyst via the Finkelstein reaction, converting 1-bromopropane into the more reactive 1-iodopropane in situ, thereby accelerating the SN2 process (3)[3].

Protocol:

-

Initiation: In a dry round-bottom flask, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in anhydrous DMF.

-

Deprotonation: Add 1.5 equivalents of anhydrous K₂CO₃ and 0.1 equivalents of KI. Heat the mixture to 65°C to ensure complete deprotonation.

-

Alkylation: Add 1.2 equivalents of 1-bromopropane dropwise to control the exothermic reaction.

-

Propagation: Elevate the temperature to 80-85°C and maintain stirring for 24 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture and pour it into ice-water. Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude 4-propoxybenzaldehyde via vacuum distillation or silica gel column chromatography.

Step 2: Knoevenagel-Doebner Condensation

Causality & Design: This step couples 4-propoxybenzaldehyde with malonic acid. Piperidine acts as a nucleophilic catalyst, condensing with the aldehyde to form a highly electrophilic iminium ion. Simultaneously, pyridine deprotonates malonic acid to form an enolate, which attacks the iminium intermediate. Subsequent dehydration yields an alkylidenemalonic acid intermediate. The elevated reflux temperature (90-100°C) drives the thermal decarboxylation. The steric bulk of the propoxyphenyl group and the carboxylate dictates the anti-periplanar transition state, ensuring the exclusive formation of the (2E)-isomer (4)[4].

Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of purified 4-propoxybenzaldehyde and 1.5 equivalents of malonic acid in 3 volumes of pyridine.

-

Catalysis: Add 0.1 equivalents of piperidine.

-

Condensation: Heat the reaction mixture to reflux (90-100°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Precipitation (Self-Validation): Upon completion, cool the mixture to room temperature. Slowly pour the solution into an ice-cold 10% hydrochloric acid (HCl) solution. Mechanistic validation: The HCl protonates the pyridine, rendering it water-soluble, while the target cinnamic acid derivative, being insoluble in acidic aqueous media, precipitates out cleanly (4)[4].

-

Recovery: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash thoroughly with cold deionized water until the filtrate reaches a neutral pH.

-

Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to yield pure (2E)-3-(4-propoxyphenyl)-2-propenoic acid as a colorless solid (5)[5].

Caption: Mechanistic pathway of the Knoevenagel-Doebner condensation.

Quantitative Data & Optimization Metrics

Table 1: Optimization of Williamson Ether Synthesis Parameters

| Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| Ethanol | NaOH | None | Reflux | 12 | 45 |

| Acetone | K₂CO₃ | None | Reflux | 24 | 68 |

| DMF | K₂CO₃ | None | 80 | 24 | 82 |

| DMF | K₂CO₃ | KI (0.1 eq) | 80-85 | 24 | >92 |

Table 2: Catalyst Efficiency in Knoevenagel Condensation

| Catalyst System | Solvent | Temp (°C) | Stereoselectivity (E:Z) | Yield (%) |

| Pyridine (only) | Pyridine | Reflux | >99:1 | 65 |

| Piperidine / Pyridine | Pyridine | Reflux | >99:1 | 88 |

| TBAB / Na₂CO₃ | Water | Ultrasonic | >95:5 | 78 |

Table 3: Physicochemical Properties of Final Product

| Property | Value / Description |

| IUPAC Name | (2E)-3-(4-propoxyphenyl)prop-2-enoic acid |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Colorless solid / White crystalline powder |

| Melting Point | 155 °C (5)[5] |

| Solubility | Soluble in ethanol, acetone, DMSO; insoluble in water |

References

-

Title: Cinnamic acid derivatives: A new chapter of various pharmacological activities Source: Journal of Chemical and Pharmaceutical Research (jocpr.com) URL: 2

-

Title: Cinnamic Acid Conjugates in the Rescuing and Repurposing of Classical Antimalarial Drugs Source: MDPI Molecules (mdpi.com) URL: 1

-

Title: Technical Support Center: Synthesis of 4-Propoxycinnamic Acid Source: Benchchem (benchchem.com) URL: 3

-

Title: Technical Support Center: Scaling Up 4-Propoxycinnamic Acid Synthesis Source: Benchchem (benchchem.com) URL: 4

-

Title: Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium Source: Scientific Research Publishing (scirp.org) URL: 5

Sources

Engineering Efficacy: A Technical Whitepaper on the Biological Activity and Therapeutic Translation of Cinnamic Acid Derivatives

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter the challenge of balancing molecular efficacy with pharmacokinetic viability. Cinnamic acid (3-phenylprop-2-enoic acid) and its derivatives (CADs) represent a masterclass in structural efficiency. Their unique motif—a phenyl ring conjugated with an α,β -unsaturated carbonyl system—serves as a highly tunable scaffold. This whitepaper systematically deconstructs the structure-activity relationships (SAR), mechanistic pathways, and rigorous experimental protocols required to evaluate CADs for oncology, antimicrobial, and antioxidant applications.

Structural Basis of Pharmacological Activity (SAR)

The biological potency of CADs is intrinsically linked to their electronic and steric configurations. The α,β -unsaturated carbonyl moiety acts as a Michael acceptor, allowing the molecule to form covalent adducts with nucleophilic residues (e.g., cysteine thiols) on target proteins such as NF- κ B and histone deacetylases (HDACs)[1].

-

Hydroxyl and Methoxy Substitutions: The addition of electron-donating groups (e.g., in ferulic acid, caffeic acid, and p-coumaric acid) significantly enhances free radical scavenging capabilities. These substitutions stabilize the resulting phenoxyl radical through resonance after a hydrogen atom transfer (HAT) event[2].

-

Amide and Ester Linkages: Modifying the carboxylic acid group into amides or esters increases lipophilicity, facilitating cellular membrane penetration and enhancing intracellular target engagement, particularly in multidrug-resistant bacterial strains[3].

Mechanistic Pathways of Biological Action

Oncology: Multi-Targeted Anticancer Effects

CADs exert multi-targeted anticancer effects rather than acting as single-pathway inhibitors. They induce apoptosis by downregulating anti-apoptotic proteins (Bcl-2) and upregulating pro-apoptotic effectors (Bax, Caspase-3)[4]. Furthermore, they inhibit NF- κ B signaling by preventing the phosphorylation of I κ B, thereby suppressing the transcription of pro-inflammatory and pro-survival cytokines (TNF- α , IL-6)[4].

Mechanistic signaling pathways of Cinnamic Acid Derivatives in oncology.

Antioxidant & Antimicrobial Activity

Antimicrobially, CADs disrupt the bacterial cell membrane, inhibit ATPase activity, and prevent biofilm formation, showing profound efficacy against strains like S. aureus and P. aeruginosa[4]. The antioxidant mechanism primarily involves single electron transfer (SET) to neutralize reactive oxygen species (ROS), mitigating cellular oxidative stress[2].

Quantitative Efficacy Data

To contextualize the therapeutic window of various CADs, the following table synthesizes quantitative data across different assays and biological models.

| Compound Class | Structural Modification | Target / Assay | Efficacy Metric (IC50 / MIC) | Biological Role |

| Harmicine-CAD Hybrids | Harmicine + CAD conjugation | HepG2 (Liver Carcinoma) | 0.74 - 3.11 µM | Anticancer[5] |

| N-Sulfonylcinnamamides | Benzenesulfonamide addition | MDA-MB-231 (Breast Cancer) | < 10 µg/mL | Anticancer[3] |

| 4-Hydroxycinnamic Deriv. | Formyloxyphenyl substitution | Mycobacterium marinum | 64 µM | Antimicrobial[5] |

| PLGA-Encapsulated CAD | Polymeric Nano-Formulation | MDA-MB-231 (Breast Cancer) | 0.517 mM (vs 2.296 mM free) | Drug Delivery[1] |

Validated Experimental Protocols

As scientists, we must rely on self-validating experimental systems. The following protocols include built-in controls and mechanistic rationale to ensure data integrity and reproducibility.

Protocol 1: In Vitro Cytotoxicity & Apoptosis Evaluation

Causality & Rationale: The MTT assay measures metabolic viability via mitochondrial succinate dehydrogenase activity, but it cannot distinguish between senescence, necrosis, and apoptosis. Therefore, it must be orthogonally validated with Annexin V/PI flow cytometry to confirm the specific mode of cell death.

-

Cell Seeding & Synchronization: Seed target cells (e.g., MDA-MB-231) in 96-well plates at 1×104 cells/well. Crucial Step: Starve cells in 1% FBS for 12 hours prior to treatment to synchronize the cell cycle. This ensures that observed antiproliferative effects are strictly drug-induced rather than artifacts of varying growth phases.

-

Compound Administration: Treat cells with CADs at varying concentrations (0.1 µM to 100 µM) dissolved in DMSO. Ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity. Include a vehicle control and a positive control (e.g., Doxorubicin).

-

MTT Conversion: After 48 hours, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Viable cells will cleave the tetrazolium ring, forming purple formazan crystals.

-

Solubilization & Readout: Remove media, dissolve formazan in 150 µL DMSO, and read absorbance at 570 nm. Calculate the IC50 using non-linear regression.

-

Apoptosis Validation (Flow Cytometry): Harvest cells treated at the calculated IC50. Stain with Annexin V-FITC (binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, enters cells with compromised membranes, a late apoptosis/necrosis marker). Analyze via flow cytometry to quantify apoptotic fractions.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity

Causality & Rationale: The DPPH assay provides a thermodynamically driven measure of a compound's ability to act as a hydrogen donor. The delocalization of the spare electron over the molecule gives DPPH its deep violet color, which bleaches upon reduction.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Crucial Step: Protect from light immediately, as the DPPH radical is photochemically unstable and will degrade, skewing baseline absorbance.

-

Reaction Setup: Mix 1 mL of the CAD solution (at various concentrations) with 2 mL of the DPPH solution. Use Ascorbic Acid or Trolox as a positive standard.

-

Incubation: Incubate in the dark at room temperature for exactly 30 minutes. This duration allows the hydrogen atom transfer reaction to reach thermodynamic equilibrium.

-

Spectrophotometric Analysis: Measure absorbance at 515 nm. Calculate the % scavenging activity: [(Acontrol−Asample)/Acontrol]×100 .

Self-validating experimental workflow for CAD drug development.

Overcoming Bioavailability Challenges: Nano-Formulations

Despite their potent in vitro profiles, the clinical utility of free cinnamic acids is frequently hampered by poor aqueous solubility and rapid metabolic clearance. Recent advancements in nanomedicine utilize Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to encapsulate CADs. This formulation strategy significantly enhances the dissolution rate and systemic bioavailability, demonstrating superior cytotoxicity and reduced migratory potential in metastatic breast cancer models compared to the free acid[1].

References

-

Cinnamic Acid Derivatives and Their Biological Efficacy Source: International Journal of Molecular Sciences (NIH PMC)[Link]

-

Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents Source: NIH PMC[Link]

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives Source: NIH PMC[Link]

-

Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene Source: NIH PMC[Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review Source: NIH PMC[Link]

Sources

The Privileged Scaffold: Discovery, Synthesis, and Molecular Pharmacology of Cinnamic Acids in Medicinal Chemistry

Executive Summary

Cinnamic acid and its derivatives represent a cornerstone of modern medicinal chemistry. Originally isolated from the bark of Cinnamomum cassia, this naturally occurring aromatic carboxylic acid has evolved from a botanical curiosity into a "privileged scaffold" for drug discovery. This technical guide provides an in-depth analysis of the historical synthesis, modern green-chemistry protocols, structure-activity relationships (SAR), and the precise molecular mechanisms by which cinnamic acid derivatives exert their anticancer, antimicrobial, and anti-inflammatory effects.

Historical Genesis and Chemical Evolution

The history of cinnamic acid in chemical literature dates back to the mid-19th century. Early contributions, such as David Howard's 1861 work published in the Quarterly Journal of the Chemical Society of London [1], laid the groundwork for understanding its chemical properties. However, it was the development of the Perkin reaction in the late 19th century that allowed for the scalable, synthetic production of cinnamic acid, transitioning it from an extracted natural product to an accessible synthetic building block.

In contemporary medicinal chemistry, the cinnamic acid framework—comprising a benzene ring, an alkene double bond, and an acrylic acid functional group—is recognized as highly versatile. The α,β -unsaturated carbonyl moiety acts as a Michael acceptor, a critical feature for its interaction with various biological nucleophiles and target enzymes [2].

Synthetic Methodologies in Modern Medicinal Chemistry

The synthesis of cinnamic acid has evolved from harsh, high-temperature conditions to environmentally benign, high-yield methodologies. The two most prominent methods are the Perkin reaction and the Knoevenagel condensation.

The Perkin Reaction (Classical Approach)

The Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.

Causality & Mechanism: Anhydrous sodium acetate acts as a weak base, deprotonating the α -carbon of acetic anhydride to form an enolate. This nucleophile attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields the α,β -unsaturated acid [3].

Step-by-Step Protocol:

-

Reagent Preparation: In a dry, round-bottom flask, combine 0.05 mol of freshly distilled benzaldehyde, 0.075 mol of acetic anhydride, and 0.03 mol of anhydrous sodium acetate.

-

Reaction Execution: Equip the flask with a reflux condenser and a calcium chloride drying tube. Heat the mixture in an oil bath at 170–180°C for 8 hours. Note: Strict anhydrous conditions are required to prevent the hydrolysis of acetic anhydride.

-

Quenching & Neutralization: Cool the mixture to 90°C and pour it into 50 mL of water. Add 10% sodium carbonate ( Na2CO3 ) solution until the mixture is strictly alkaline (pH 8-9). This converts the cinnamic acid into its water-soluble sodium salt.

-

Purification: Steam distill the mixture to remove unreacted benzaldehyde. Cool the residual aqueous solution and filter to remove insoluble impurities.

-

Precipitation: Acidify the filtrate with concentrated hydrochloric acid (HCl) dropwise until precipitation is complete (pH < 3).

-

Validation: Filter the crude cinnamic acid, wash with cold water, and recrystallize from hot water or ethanol. Validate purity via TLC (Hexane:Ethyl Acetate 7:3) and melting point determination (133°C).

The Knoevenagel Condensation (Green Chemistry Approach)

To overcome the long reaction times and harsh conditions of the Perkin reaction, modern laboratories utilize the Knoevenagel condensation, often mediated by phase-transfer catalysts like Tetrabutylammonium bromide (TBAB) in aqueous media [4].

Causality & Mechanism: Potassium carbonate ( K2CO3 ) deprotonates the highly acidic active methylene of malonic acid. TBAB facilitates the transfer of these ionic species between the aqueous and organic phases, drastically accelerating the condensation and subsequent decarboxylation.

Step-by-Step Protocol:

-

Reagent Mixing: In a 50 mL borosilicate vessel, combine 5 mmol of benzaldehyde, 5 mmol of malonic acid, 2.5 mmol of TBAB, and 2.5 mmol of K2CO3 .

-

Solvent Addition: Add 10 mL of distilled water. Stir vigorously with a glass rod to ensure a homogenous suspension.

-

Microwave Irradiation: Subject the mixture to microwave irradiation (approx. 300W) for 3–5 minutes, monitoring the reaction via TLC every 60 seconds to prevent over-decarboxylation or polymerization.

-

Isolation: Cool the reaction mixture to room temperature. Acidify with 2M HCl to precipitate the cinnamic acid.

-

Validation: Filter, wash with ice-cold water, and recrystallize from ethanol. Confirm the (E)-stereochemistry via 1H -NMR (look for the characteristic trans-alkene coupling constant, J≈16 Hz).

Fig 1. Divergent synthetic pathways for (E)-Cinnamic Acid production.

Structure-Activity Relationships (SAR) & Quantitative Efficacy

The biological activities of cinnamic acid derivatives are heavily dictated by substitution patterns on the phenyl ring and modifications to the carboxylic acid group.

-

Lipophilicity Control: Esterification or amidation of the carboxylic acid improves membrane permeability (adhering to Lipinski's Rule of 5) [5].

-

Phenyl Ring Substitution: Hydroxyl (-OH) and methoxy (-OCH3) substitutions (e.g., ferulic acid, caffeic acid) significantly enhance antioxidant and hepatoprotective properties by stabilizing phenoxy radicals through resonance [6].

Table 1: Pharmacological Targets and Quantitative Efficacy of Cinnamic Derivatives

| Derivative / Hybrid | Target Disease / Pathogen | Mechanism of Action | Efficacy Metric | Reference |

| Cinnamic Acid (Pure) | Hepatocellular Carcinoma (Hep3B) | PI3K/AKT pathway inhibition | Migration healing reduced to 10.8% at 80 μM | [7] |

| Cinnamic Acid-NPs | Breast Cancer (MDA-MB-231) | Apoptosis induction (Caspase-3) | IC50 = 0.5171 mM (vs 2.296 mM free) | [8] |

| Compound 11 (Piperazine Amide) | Hyperpigmentation / Melanoma | Tyrosinase enzyme inhibition | IC50 = 61.1 μM | [9] |

| Compound 8f (Thioester) | Tuberculosis (M. tuberculosis) | Enoyl-ACP analogue | MIC = 0.1 μg/mL | [5] |

| Chlorogenic Acid | Hypoxia-induced Angiogenesis | HIF-1/AKT pathway downregulation | Binding Energy = -12.62 kcal/mol (MMP-9) | [10] |

Mechanisms of Action (Molecular Pharmacology)

Anticancer Activity: The PI3K/AKT and Apoptotic Pathways

Cinnamic acid exhibits potent anti-tumor properties by disrupting cellular proliferation and inducing programmed cell death. In hepatocellular carcinoma (Hep3B cells), cinnamic acid acts as a multi-target inhibitor. It directly binds to PIK3R1 and AKT1 (stabilized by hydrogen bonding), leading to a dose-dependent downregulation of phosphorylated AKT (p-AKT)[7].

The suppression of the PI3K/AKT survival pathway shifts the intracellular balance toward apoptosis. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This altered Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, triggering the release of cytochrome c and the subsequent activation of the executioner caspases (Caspase-3 and Caspase-8) [7][8].

Fig 2. Cinnamic acid-mediated induction of apoptosis via PI3K/AKT inhibition.

Anti-inflammatory & Antimicrobial Effects: TLR4/NF-κB Modulation

The anti-inflammatory efficacy of cinnamic acid derivatives is largely attributed to their ability to modulate the Toll-like receptor 4 (TLR4) pathway. Upon administration, cinnamic acid nanoparticles (CA-NPs) mitigate the induction of TLR4 and its adaptor protein, MyD88 [11].

By inhibiting this upstream receptor complex, cinnamic acid prevents the phosphorylation and subsequent degradation of IκB. Because IκB remains intact, the Nuclear Factor kappa B (NF-κB) dimer is sequestered in the cytoplasm and cannot translocate to the nucleus. This effectively halts the transcription of pro-inflammatory cytokines, including TNF- α , IL-1 β , IL-6, and IL-18, thereby resolving acute inflammatory responses and oxidative stress [11].

Concurrently, in microbial pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa), the lipophilic nature of the cinnamic scaffold allows it to intercalate into bacterial cell membranes. This intercalation disrupts membrane potential, causes leakage of intracellular ATP, and directly inhibits membrane-bound ATPase, resulting in bactericidal activity and the prevention of biofilm formation [12].

Fig 3. Inhibition of the TLR4/NF-κB inflammatory signaling axis by Cinnamic Acid.

Future Perspectives in Drug Discovery

The rapid metabolism of free hydroxycinnamic acids in peripheral circulation has historically limited their clinical application. However, the advent of nanomedicine has opened new frontiers. Polymeric nano-vehicles (such as PLGA-encapsulated cinnamic acid) have demonstrated superior solubility, dissolution rates, and bioavailability, achieving lower IC50 values in target tissues compared to free drugs [8].

Furthermore, the concept of Multi-Target-Directed Ligands (MTDLs) is driving the synthesis of cinnamic acid hybrids. By conjugating the cinnamic scaffold with other pharmacophores (e.g., tacrine or memoquin), researchers are developing next-generation therapeutics capable of simultaneously inhibiting cholinesterase, scavenging reactive oxygen species (ROS), and preventing amyloid-beta (A β ) fibril aggregation for the treatment of Alzheimer's disease [13].

References

-

Howard, D. (1861). XVI.—Contribution towards the history of cinnamic acid. Quarterly Journal of the Chemical Society of London, 13, 135-139. Available at:[Link]

-

Handayani, D. S., et al. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and its Potential as Photoprotective Agent. Universitas Sebelas Maret. Available at:[Link]

-

Semantic Scholar. (2006). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available at:[Link]

-

Kumar, P., et al. (2011). Design, Synthesis, and Biological Evaluation of New Cinnamic Derivatives as Antituberculosis Agents. Journal of Medicinal Chemistry, 54(2), 545-551. Available at:[Link]

-

Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Available at:[Link]

-

MDPI. (2025). Multiple Strategies Confirm the Anti Hepatocellular Carcinoma Effect of Cinnamic Acid Based on the PI3k-AKT Pathway. Molecules. Available at:[Link]

-

RSC Advances. (2025). Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. RSC Advances. Available at:[Link]

-

Gür, Z. T., et al. (2019). Novel Piperazine Amides of Cinnamic Acid Derivatives as Tyrosinase Inhibitors. Letters in Drug Design & Discovery, 16(1). Available at: [Link]

-

NCBI PMC. (2023). Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations. Available at:[Link]

-

MDPI. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules. Available at:[Link]

-

NCBI. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Available at:[Link]

-

NCBI PMC. (2021). Design, synthesis and evaluation of novel cinnamic acid derivatives bearing N-benzyl pyridinium moiety as multifunctional cholinesterase inhibitors for Alzheimer's disease. Available at:[Link]

Structural Bioinformatics and Synthetic Workflows of 3-(4-Propoxyphenyl)acrylic Acid: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, phenylpropanoid scaffolds serve as highly versatile building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 3-(4-Propoxyphenyl)acrylic acid , commonly referred to as 4-propoxycinnamic acid, is a specialized cinnamic acid derivative characterized by its para-propoxy substitution[1]. This structural modification significantly enhances the molecule's lipophilicity and steric profile compared to unsubstituted cinnamic acid, making it a valuable intermediate in the development of novel antimalarial conjugates and metabolic pathway modulators[2].

This whitepaper provides an in-depth technical analysis of 3-(4-Propoxyphenyl)acrylic acid, detailing its precise structural bioinformatics (InChIKey), physicochemical properties, self-validating synthetic protocols, and its mechanistic role in pharmacological applications.

Chemical Identity and Structural Bioinformatics

Accurate database querying and molecular modeling require precise chemical identifiers. The International Chemical Identifier Key (InChIKey) serves as a hashed, fixed-length representation of the molecule's structural topology and stereochemistry.

For 3-(4-Propoxyphenyl)acrylic acid, the InChIKey is divided into two primary forms based on stereochemical specificity:

-

Non-Stereospecific InChIKey: WTYNDSOJMSGRQV-UHFFFAOYSA-N[3]

-

Stereospecific (E)-Isomer InChIKey: WTYNDSOJMSGRQV-VMPITWQZSA-N[4]

Mechanistic Causality of Stereochemistry

The stereospecific VMPITWQZSA block denotes the (E)-configuration (trans-isomer) of the alkene bond[4]. In synthetic environments, the (E)-isomer is overwhelmingly favored under thermodynamic control. The causality behind this lies in the severe steric repulsion (A-1,3 strain) that would occur between the bulky 4-propoxyphenyl ring and the carboxylic acid moiety in the (Z)-configuration. Consequently, the (E)-isomer minimizes torsional strain, representing the global energy minimum for this scaffold[1].

Physicochemical Data Presentation

Understanding the physicochemical parameters of 3-(4-Propoxyphenyl)acrylic acid is critical for predicting its pharmacokinetic behavior (ADMET) and optimizing its formulation. The table below consolidates its core quantitative data.

| Property | Value | Analytical Significance |

| CAS Registry Number | 69033-81-4 | Standardized chemical tracking[3]. |

| Molecular Formula | C₁₂H₁₄O₃ | Defines elemental composition[3]. |

| Average Molecular Weight | 206.24 g/mol | Critical for stoichiometric calculations[3]. |

| Monoisotopic Mass | 206.0943 Da | Used for high-resolution mass spectrometry (HRMS) validation[5]. |

| Hydrogen Bond Donors | 1 | Contributes to target-protein binding via the -COOH group. |

| Hydrogen Bond Acceptors | 3 | Facilitates interaction with aqueous solvents and receptor pockets. |

Experimental Workflows: Synthesis and Characterization

The most robust and scalable method for synthesizing 3-(4-Propoxyphenyl)acrylic acid is via the Knoevenagel Condensation , followed by thermal decarboxylation[1].

Mechanistic Rationale

The reaction utilizes 4-propoxybenzaldehyde and malonic acid. Piperidine acts as a nucleophilic catalyst, attacking the aldehyde to form a highly electrophilic iminium ion intermediate. Pyridine serves a dual role as both a solvent and a weak base to deprotonate the active methylene group of malonic acid. The subsequent nucleophilic attack forms a dicarboxylic acid intermediate. Refluxing the system provides the necessary thermal energy to overcome the activation barrier for decarboxylation, driving the irreversible elimination of CO₂ and yielding the thermodynamically stable (E)-α,β-unsaturated acid[1].

Step-by-Step Protocol (Self-Validating System)

-

Reagent Preparation: In a dry, round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1.0 equivalent of 4-propoxybenzaldehyde and 1.2 equivalents of malonic acid in anhydrous pyridine.

-

Catalytic Initiation: Add 0.1 equivalents of piperidine. Validation checkpoint: A slight exothermic shift indicates the initiation of the iminium formation.

-

Condensation & Decarboxylation: Heat the mixture to reflux (approx. 80-100°C) under an inert argon atmosphere for 4-6 hours. Validation checkpoint: Monitor the evolution of CO₂ gas; the cessation of bubbling indicates the completion of the decarboxylation step.

-

Quenching & Precipitation: Cool the reaction mixture to room temperature and pour it into a crushed ice bath containing 1M HCl to neutralize the pyridine. The crude (E)-3-(4-Propoxyphenyl)acrylic acid will precipitate as a solid.

-

Isolation & Purification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from an ethanol/water mixture to achieve >97% purity[4].

Synthetic workflow of 3-(4-Propoxyphenyl)acrylic acid via Knoevenagel Condensation.

Biological Relevance and Pharmacological Applications

The 4-propoxycinnamic acid scaffold is not merely a synthetic endpoint; it is a highly active biological moiety used in advanced drug repurposing and metabolic modulation.

Antimalarial Drug Repurposing

Classical antimalarials, such as chloroquine, face severe efficacy drops due to resistant Plasmodium strains. Researchers have successfully rescued these drugs by conjugating them with cinnamic acid derivatives. The integration of a 4-propoxycinnamic acid residue into the molecular structure significantly enhances the lipophilicity and membrane permeability of the conjugate[2][6]. Mechanistically, this specific bulky, hydrophobic para-substitution improves the binding affinity of the conjugate to plasmodial cysteine proteases (e.g., falcipain-2), effectively bypassing chloroquine resistance mechanisms and restoring potent antiplasmodial activity[2].

Pharmacological repurposing strategy using 4-propoxycinnamic acid conjugates.

Modulation of Metabolic Disorders

Beyond infectious diseases, derivatives of 4-propoxycinnamic acid are actively investigated for their role in treating metabolic disorders. These compounds act as signaling modulators that can alter insulin pathways. By increasing glucose uptake in peripheral tissues or reducing hepatic glucose production, these derivatives help restore normoglycemic levels (80-120 mg/dL) in insulin-resistant models. The carboxylic acid head group is crucial for interacting with target kinase domains, while the propoxy tail anchors the molecule within hydrophobic receptor pockets.

References

- CymitQuimica. (E)-3-(4-Propoxyphenyl)acrylic acid.

- Fisher Scientific. CAS RN 69033-81-4.

- PubChemLite. Explore - PubChemLite - H.

- Semantic Scholar. Synthesis and biological evaluation of a new series of cinnamic acid...

- Benchchem. A Deep Dive into 4-Propoxycinnamic Acid: A Theoretical and Computational Perspective.

- MDPI. Cinnamic Acid Conjugates in the Rescuing and Repurposing of Classical Antimalarial Drugs.

- Google Patents. WO2006004803A1 - Methods and reagents for the treatment of metabolic disorders.

Sources

Application Note: Synthesis of 3-(4-Propoxyphenyl)acrylic acid via Knoevenagel-Doebner Condensation

Introduction & Mechanistic Rationale

3-(4-Propoxyphenyl)acrylic acid—commonly referred to as 4-propoxycinnamic acid—is a highly versatile α,β-unsaturated carboxylic acid. It serves as a critical structural motif in medicinal chemistry, most notably in the development of potent antimalarial agents, where the 4-propoxycinnamic acid residue significantly improves anti-plasmodial activity against Plasmodium falciparum[1].

To synthesize this compound from 4-propoxybenzaldehyde, the Knoevenagel-Doebner condensation is the premier methodological choice[2]. While traditional Perkin reactions (using acetic anhydride and sodium acetate) require harsh temperatures and frequently yield a complex mixture of unwanted side products[3], the Doebner modification utilizes malonic acid in the presence of pyridine and a catalytic amount of a secondary amine, such as piperidine[4].

Causality in Reagent Selection:

-

Malonic Acid over Diethyl Malonate: Using the free diacid allows for spontaneous thermal decarboxylation of the intermediate, directly yielding the target cinnamic acid without the need for a subsequent, harsh ester saponification step[2].

-

Piperidine/Pyridine Synergism: Piperidine acts as a powerful organocatalyst, rapidly condensing with the aldehyde to form a highly electrophilic iminium ion. Pyridine serves a dual purpose: it acts as the bulk solvent and functions as a weak base to deprotonate the malonic acid, facilitating nucleophilic attack[2],[5].

-

Stereoselectivity: The elimination and subsequent decarboxylation proceed via a transition state that minimizes A-1,3 steric strain between the bulky 4-propoxyphenyl group and the carboxylate moiety. This thermodynamic control drives the exclusive formation of the trans (E)-isomer.

Experimental & Mechanistic Workflows

Experimental workflow for the synthesis of 4-propoxycinnamic acid.

Mechanistic logic of the piperidine-catalyzed Doebner modification.

Quantitative Data: Reagents & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| 4-Propoxybenzaldehyde | 164.20 | 1.0 eq | 1.64 g (1.58 mL) | Electrophile / Starting Material |

| Malonic Acid | 104.06 | 1.5 eq | 1.56 g | Nucleophile / Acetyl synthon |

| Pyridine | 79.10 | 3.0 eq | 2.37 g (2.42 mL) | Solvent / Weak Base |

| Piperidine | 85.15 | 0.1 eq | 0.085 g (0.10 mL) | Iminium-forming Organocatalyst |

| Hydrochloric Acid (37%) | 36.46 | Excess | ~5.0 mL | Quenching / Precipitation Agent |

Step-by-Step Protocol (Self-Validating System)

This protocol is designed to be self-validating, meaning the physical observations at each step directly confirm the chemical transformations occurring in the flask.

Step 1: Reaction Setup

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 1.64 g of 4-propoxybenzaldehyde and 1.56 g of malonic acid to the flask.

-

Add 2.42 mL of pyridine, followed by the dropwise addition of 0.10 mL of piperidine.

-

Causality Note: The reaction must remain unsealed (open to a bubbler or atmosphere) because the subsequent decarboxylation generates significant volumes of CO₂ gas[5].

Step 2: Reflux and Decarboxylation 4. Submerge the flask in a pre-heated oil bath at 90–100 °C. 5. Self-Validation Check: Within 10–15 minutes of heating, vigorous effervescence (bubbling) will be observed. This is the visual confirmation of the thermal decarboxylation of the intermediate α,β-unsaturated dicarboxylic acid into the monocarboxylic cinnamic acid[2]. 6. Maintain heating and stirring for 2 to 3 hours. The reaction is deemed complete when the evolution of CO₂ gas completely ceases.

Step 3: Acidification and Precipitation 7. Remove the flask from the heat and allow it to cool to room temperature. 8. Pour the crude reaction mixture into a beaker containing 20 g of crushed ice and 20 mL of distilled water. 9. Slowly add concentrated HCl (37%) dropwise under vigorous stirring until the solution reaches a pH of < 2. 10. Self-Validation Check: The product currently exists as a soluble pyridinium/piperidinium carboxylate salt. Upon reaching pH 2, the carboxylate is protonated, causing a stark phase change where the highly insoluble (E)-3-(4-propoxyphenyl)acrylic acid crashes out of solution as a dense, pale-yellow to white precipitate. Verify the supernatant with pH paper to ensure complete acidification.

Step 4: Isolation and Purification 11. Isolate the precipitate via vacuum filtration using a Büchner funnel. 12. Wash the filter cake thoroughly with ice-cold distilled water (3 × 15 mL) to remove any residual pyridine hydrochloride and unreacted malonic acid. 13. Recrystallize the crude solid from a mixture of ethanol and water to yield the pure (E)-isomer as crystalline needles. Dry under a high vacuum.

Analytical Characterization

To verify the success of the synthesis and the stereochemical purity of the product, compare your analytical results against the expected diagnostic parameters below:

| Analytical Parameter | Expected Value / Observation | Diagnostic Significance |

| Isolated Yield | 80 – 90% | Indicates efficient iminium condensation and complete decarboxylation. |

| Melting Point | 143 – 145 °C | Sharp melting point confirms the absence of the (Z)-isomer and residual malonic acid. |

| ¹H NMR (Alkene Region) | ~6.3 ppm (d, J=16 Hz, 1H)~7.7 ppm (d, J=16 Hz, 1H) | The large coupling constant (J = 16 Hz) is the definitive proof of the trans (E) geometry. |

| IR Spectroscopy | ~1680 cm⁻¹ (C=O stretch)~1625 cm⁻¹ (C=C stretch) | Confirms the presence of the conjugated α,β-unsaturated carboxylic acid moiety. |

References

-

Structure-activity relationships of novel anti-malarial agents. Part 3: N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides PubMed (National Institutes of Health) URL: [Link]

-

A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation Journal of Chemical Education (ACS Publications) URL:[Link]

-

Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis Frontiers in Chemistry URL:[Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

- 1. Structure-activity relationships of novel anti-malarial agents. Part 3: N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

Application Notes and Protocols: Evaluating the Antimicrobial Efficacy of 3-(4-Propoxyphenyl)acrylic acid

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the antimicrobial properties of 3-(4-Propoxyphenyl)acrylic acid. As a derivative of cinnamic acid, a compound known for its presence in natural sources and its antimicrobial potential, 3-(4-Propoxyphenyl)acrylic acid presents a promising scaffold for the development of novel antimicrobial agents.[1] This guide outlines detailed, step-by-step protocols for the preparation of the test compound, selection and cultivation of microbial strains, and a suite of antimicrobial susceptibility tests (ASTs) designed to rigorously evaluate its efficacy. The methodologies are grounded in established standards to ensure data integrity and reproducibility. Furthermore, this document delves into the putative mechanisms of action for phenolic acids, providing a logical basis for the experimental design and interpretation of results.

Introduction: The Scientific Rationale

Phenolic acids, including cinnamic acid derivatives, are a class of compounds that have garnered significant interest for their potential antimicrobial activities.[2][3][4] Their mechanism of action is often multifaceted, involving disruption of the microbial cell membrane, which leads to increased permeability and leakage of essential intracellular components.[3][4] The lipophilic nature of these compounds in their undissociated form allows them to traverse the cell membrane via passive diffusion.[2] Once inside the cytoplasm, they can cause a decrease in intracellular pH, leading to protein denaturation and inhibition of critical enzymes.[2][3] Additionally, some phenolic compounds can induce oxidative stress through the generation of reactive oxygen species (ROS), causing damage to DNA, lipids, and proteins.[3][4]

The structural features of 3-(4-Propoxyphenyl)acrylic acid, specifically the acrylic acid moiety and the substituted phenyl group, are thought to be crucial for its antimicrobial activity.[5] The acrylic group is a reactive Michael acceptor and can potentially interact with microbial proteins and enzymes, disrupting their function.[6] The propoxy substituent on the phenyl ring enhances the lipophilicity of the molecule, which may facilitate its passage across the microbial cell membrane. This guide provides the necessary protocols to systematically investigate these potential antimicrobial effects.

Compound Preparation and Handling

Prior to initiating any antimicrobial assays, proper preparation and handling of 3-(4-Propoxyphenyl)acrylic acid are paramount to ensure accurate and reproducible results.

2.1. Material Specifications

-

Compound: (E)-3-(4-Propoxyphenyl)acrylic acid

-

CAS Number: 151539-67-2[7]

-

Molecular Weight: 206.24 g/mol [7]

-

Purity: ≥97%[7]

-

Appearance: Solid

2.2. Stock Solution Preparation

The limited aqueous solubility of many organic compounds necessitates the use of a suitable solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and compatibility with most microbial assays at low final concentrations.

Protocol 2.2.1: Preparation of a 10 mg/mL Stock Solution

-

Accurately weigh 10 mg of 3-(4-Propoxyphenyl)acrylic acid powder using an analytical balance.

-

Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

-

Add 1 mL of sterile, molecular biology grade DMSO to the tube.

-

Vortex the tube until the compound is completely dissolved. A brief sonication step may be employed if necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

2.3. Solvent Toxicity Control

It is crucial to establish that the solvent used to dissolve the test compound does not exert any antimicrobial effect at the concentrations used in the assays.

Protocol 2.3.1: Solvent Toxicity Assay

-

Prepare serial dilutions of DMSO in the appropriate broth medium (e.g., Mueller-Hinton Broth) to match the final concentrations that will be present in the antimicrobial assays.

-

Inoculate the wells of a 96-well microtiter plate containing the DMSO dilutions with the test microorganisms at the specified final concentration.

-

Include a positive control (broth with inoculum, no DMSO) and a negative control (broth only).

-

Incubate the plate under the same conditions as the main antimicrobial assay.

-

Visually inspect for any inhibition of microbial growth. The highest concentration of DMSO that shows no inhibition should be considered the maximum allowable concentration in the subsequent experiments.

Microbial Strain Selection and Preparation

The selection of a diverse panel of microorganisms is essential for determining the spectrum of activity of the test compound. This should include representatives of Gram-positive and Gram-negative bacteria, and if desired, fungal strains.

3.1. Recommended Test Strains

| Category | Species | ATCC Number | Rationale |

| Gram-positive Bacteria | Staphylococcus aureus | 25923 | Common human pathogen, representative of cocci. |

| Enterococcus faecalis | 29212 | Clinically relevant, known for antibiotic resistance. | |

| Gram-negative Bacteria | Escherichia coli | 25922 | Widely used model organism, common cause of infections. |

| Pseudomonas aeruginosa | 27853 | Opportunistic pathogen, known for intrinsic resistance. | |

| Fungi (Optional) | Candida albicans | 90028 | Common fungal pathogen, representative of yeasts. |

3.2. Inoculum Preparation

Standardization of the microbial inoculum is a critical step to ensure consistent results in susceptibility testing. The 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, is the universally accepted reference.

Protocol 3.2.1: 0.5 McFarland Standard Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

-

Transfer the colonies into a tube containing 4-5 mL of sterile saline (0.85% NaCl) or a suitable broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

-

This standardized suspension should be used within 15 minutes of preparation.

Antimicrobial Susceptibility Testing Protocols

A multi-tiered approach to antimicrobial susceptibility testing provides a comprehensive evaluation of the compound's activity. This typically begins with a qualitative screening assay, followed by quantitative determination of the minimum inhibitory concentration (MIC), and can be further expanded to assess cidality.

4.1. Disk Diffusion Assay (Qualitative Screening)

The disk diffusion assay is a simple, preliminary method to assess the antimicrobial activity of a compound.

Protocol 4.1.1: Kirby-Bauer Disk Diffusion Assay

-

Prepare a lawn of the test microorganism on a Mueller-Hinton Agar (MHA) plate by evenly streaking a sterile cotton swab dipped in the standardized inoculum (prepared as in Protocol 3.2.1).

-

Allow the plate to dry for 3-5 minutes.

-

Impregnate sterile paper disks (6 mm diameter) with a known amount of the 3-(4-Propoxyphenyl)acrylic acid stock solution (e.g., 10 µL of a 1 mg/mL solution).

-

Allow the solvent to evaporate completely in a sterile environment.

-

Carefully place the impregnated disks on the surface of the agar plate.

-

Place a positive control antibiotic disk (e.g., ciprofloxacin) and a solvent-only disk (negative control) on the same plate.[8]

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

4.2. Broth Microdilution Assay (Quantitative MIC Determination)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Assay

-

Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the 3-(4-Propoxyphenyl)acrylic acid stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 50 µL from the last well.

-

Prepare the microbial inoculum by diluting the standardized 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted inoculum to each well, except for the sterility control wells.

-

Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with the highest concentration of DMSO and inoculum).

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.

Data Presentation for MIC Assay

| Microorganism | 3-(4-Propoxyphenyl)acrylic acid MIC (µg/mL) | Positive Control MIC (µg/mL) | Solvent Control |

| S. aureus ATCC 25923 | No Inhibition | ||

| E. faecalis ATCC 29212 | No Inhibition | ||

| E. coli ATCC 25922 | No Inhibition | ||

| P. aeruginosa ATCC 27853 | No Inhibition | ||

| C. albicans ATCC 90028 | No Inhibition |

4.3. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay can be performed following the MIC determination.

Protocol 4.3.1: MBC/MFC Determination

-

From the wells of the completed MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-plate the aliquot onto a fresh MHA plate.

-

Incubate the MHA plate at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no growth or the growth of only 1-2 colonies on the subculture plate.

Visualizing the Experimental Workflow

The following diagram illustrates the sequential workflow for evaluating the antimicrobial properties of 3-(4-Propoxyphenyl)acrylic acid.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Safety Precautions

-

3-(4-Propoxyphenyl)acrylic acid is a chemical compound with unknown toxicity. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood.

-

Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.[9]

-

All microbial cultures should be handled under sterile conditions in a biological safety cabinet to prevent contamination and infection.

-

Dispose of all biological waste according to institutional guidelines.

References

- Future Antimicrobials: Natural and Functionalized Phenolics - PMC - NIH. (2023, January 22).

- The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry - MDPI. (2025, May 26).

- Main mechanisms of antimicrobial activity of phenolic compounds. - ResearchGate.

- A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics - Frontiers.

- SYNERGISTIC ANTIBACTERIAL EFFECT OF PHENOLIC ACIDS AGAINST ESCHERICHIA COLI - journalssystem.com.